
ethyl 5-amino-1-methyl-1H-pyrazole-3-
carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
ethyl 5-amino-1-methyl-1H-

pyrazole-3-carboxylate

Cat. No.: B1340675 Get Quote

An In-depth Technical Guide to Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

This technical guide provides a comprehensive overview of ethyl 5-amino-1-methyl-1H-
pyrazole-3-carboxylate, a heterocyclic compound of interest to researchers, scientists, and

professionals in the field of drug development. This document outlines its key physicochemical

properties, a representative synthesis protocol, and its potential biological significance as an

anti-inflammatory agent.

Physicochemical Properties
Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is a solid organic compound. Its key

quantitative properties are summarized in the table below, providing a clear reference for

laboratory use and computational modeling.
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Property Value Source(s)

Molecular Weight 169.18 g/mol

Molecular Formula C₇H₁₁N₃O₂

Density 1.29 g/cm³

Boiling Point 334.2 °C at 760 mmHg

Flash Point 155.9 °C

Physical Form Solid

Note: Solubility data for this compound in common laboratory solvents is not readily available

and would require experimental determination.

Experimental Protocols
Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives

The synthesis of pyrazole derivatives such as ethyl 5-amino-1-methyl-1H-pyrazole-3-
carboxylate often involves a cyclization reaction. The following is a representative protocol

adapted from the synthesis of structurally similar pyrazole-3-carboxylate compounds.

Step 1: Formation of an Intermediate Dioxo-ester

This initial step typically involves a Claisen condensation reaction. For instance, an appropriate

acetophenone derivative can be reacted with diethyl oxalate in the presence of a strong base

like sodium ethoxide. This reaction forms a substituted ethyl-2,4-dioxo-4-phenylbutanoate

derivative, which serves as a key intermediate.

Step 2: Cyclization to Form the Pyrazole Ring

The intermediate dioxo-ester is then treated with a hydrazine derivative to form the pyrazole

ring. To obtain the target compound, methylhydrazine would be the appropriate reagent. The

reaction is typically carried out in a suitable solvent, such as glacial acetic acid, and heated

under reflux. The acid catalyzes the condensation and subsequent cyclization. Upon cooling,
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the product can be isolated through precipitation by pouring the reaction mixture into ice water,

followed by filtration and washing.

Purification and Characterization

The crude product is typically purified using recrystallization from a suitable solvent like

ethanol. The structure and purity of the final compound, ethyl 5-amino-1-methyl-1H-pyrazole-
3-carboxylate, would be confirmed using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the

chemical structure and confirm the arrangement of protons and carbons.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as amines

(N-H stretching), esters (C=O stretching), and the pyrazole ring vibrations.

Mass Spectrometry (MS): To determine the molecular weight of the compound and analyze

its fragmentation pattern, further confirming its identity.

Biological Activity and Signaling Pathway
Pyrazole-containing compounds are a well-established class of biologically active molecules,

with many exhibiting anti-inflammatory properties. A primary mechanism for this activity is the

inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Inhibition of the COX-2 Pathway

The COX-2 enzyme plays a crucial role in the inflammatory response by converting arachidonic

acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting

COX-2, compounds like ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate can effectively

block the production of these pro-inflammatory prostaglandins. This targeted inhibition is a

desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side

effects associated with non-selective NSAIDs that also inhibit the constitutively expressed

COX-1 enzyme.

The following diagram illustrates the workflow for evaluating a pyrazole compound as a

potential COX-2 inhibitor.
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Workflow for Evaluation of Pyrazole Compounds as COX-2 Inhibitors
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Caption: Workflow for the evaluation of a synthesized pyrazole compound as a selective COX-

2 inhibitor.

Conclusion
Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is a valuable heterocyclic scaffold for

drug discovery and development. Its physicochemical properties make it amenable to further

chemical modification, and its structural similarity to known anti-inflammatory agents suggests

its potential as a COX-2 inhibitor. The experimental protocols and biological context provided in

this guide offer a solid foundation for researchers and scientists to explore the therapeutic

potential of this and related pyrazole derivatives. Further investigation into its biological activity

and mechanism of action is warranted to fully elucidate its promise as a lead compound for

new anti-inflammatory therapies.

To cite this document: BenchChem. [ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1340675#ethyl-5-amino-1-methyl-1h-pyrazole-3-
carboxylate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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